molecular formula C8H15N3 B1287526 1-Isobutyl-3-methyl-1H-pyrazol-5-amine CAS No. 3524-36-5

1-Isobutyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B1287526
CAS RN: 3524-36-5
M. Wt: 153.22 g/mol
InChI Key: IWIDVCGRTHJZHX-UHFFFAOYSA-N
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Description

The compound 1-Isobutyl-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex due to the potential for isomerization. For instance, in the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, a mixture of 1,3- and 1,5-isomers was obtained, indicating that the substituents can occupy different positions on the pyrazole ring, which could affect the properties and reactivity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical behavior. In the case of 5-amino-3-methylthio-1H-pyrazoles, methylation occurs at the endocyclic nitrogen atoms, and the ratio of isomers produced depends on the nature of the substituent at the 4-position of the pyrazole ring. This suggests that the electronic and steric effects of substituents can significantly influence the molecular structure and isomer distribution .

Chemical Reactions Analysis

The reactivity of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine would be influenced by its functional groups and the presence of substituents. For example, the methylation of 5-amino-3-methylthio-1H-pyrazole derivatives leads to the formation of isomers, which is a reaction that could be relevant for the modification of the 1-Isobutyl-3-methyl-1H-pyrazol-5-amine structure as well .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Isobutyl-3-methyl-1H-pyrazol-5-amine, we can infer that its properties would be influenced by its molecular structure. The presence of an isobutyl group could affect the compound's hydrophobicity, solubility, and potential interactions with biological targets. The amine group could participate in hydrogen bonding and influence the compound's basicity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The reaction of 1H-pyrazol-5-amines with Appel salt leads to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, demonstrating the utility of these compounds in generating structurally diverse heterocycles. The product ratio can be influenced by the pH of the reaction medium, with acidic conditions favoring the formation of dithiazolylidenes and basic conditions promoting isothiazoles formation. This work underscores the versatility of 1H-pyrazol-5-amines in synthetic organic chemistry, providing a pathway to novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Koyioni et al., 2014).

  • Synthesis, characterization, and bioactivity studies of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites. This research illustrates the application of 1H-pyrazol-5-amines in the development of compounds with significant biological activities, contributing to the search for new therapeutic agents (Titi et al., 2020).

  • The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines from 1H-pyrazol-5-amines demonstrates the compounds' role in creating bioactive molecules. This synthetic route underscores the importance of 1H-pyrazol-5-amines in medicinal chemistry for generating compounds with potential pharmacological applications (Xu Li-feng, 2011).

Catalysis and Material Science

  • A novel nanomagnetic catalyst with Cl[DABCO-NO2]C(NO2)3 tags has been synthesized for the preparation of pyrazolo[3,4-b]pyridines. This showcases the role of 1H-pyrazol-5-amines in the development of efficient and recyclable catalysts for organic synthesis, highlighting their potential in green chemistry and sustainable processes (Afsar et al., 2018).

Corrosion Inhibition

  • Bipyrazolic type organic compounds, synthesized from 1H-pyrazol-5-amines, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These findings open avenues for the application of 1H-pyrazol-5-amines in corrosion science, offering potential solutions for protecting metals against corrosion in industrial applications (Chetouani et al., 2005).

Safety And Hazards

The safety data sheet (SDS) for “1-Isobutyl-3-methyl-1H-pyrazol-5-amine” can be found at this link . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

5-methyl-2-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)5-11-8(9)4-7(3)10-11/h4,6H,5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDVCGRTHJZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599115
Record name 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-3-methyl-1H-pyrazol-5-amine

CAS RN

3524-36-5
Record name 3-Methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isobutyl-3-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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